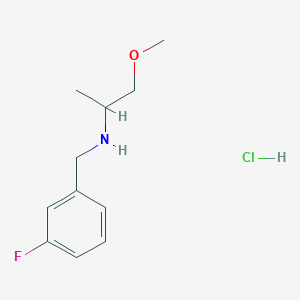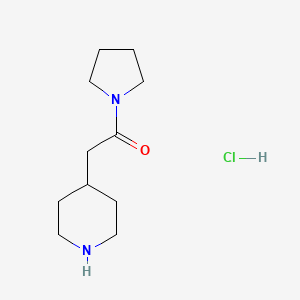
2-Piperidin-4-yl-1-pyrrolidin-1-yl-ethanone hydrochloride
Übersicht
Beschreibung
Synthesis Analysis
The synthesis of 2-Piperidin-4-yl-1-pyrrolidin-1-yl-ethanone hydrochloride involves several steps. Researchers have explored various synthetic routes, including condensation reactions , cyclization , and functional group transformations . Notably, Shah et al. (2015) reported a successful synthesis using a benzoimidazol-2-one linker . Further studies have investigated alternative methods to improve yield and purity.
Chemical Reactions Analysis
Researchers have explored the reactivity of this compound. Notably, chemical modifications have been made to the aliphatic chain , amide substituent , and benzoimidazol-2-one linker . These modifications influence the compound’s properties and potential applications.
Wissenschaftliche Forschungsanwendungen
1. Synthesis and Antibacterial Activity
Microwave Assisted Synthesis : The compound 1-(4-(piperidin-1-yl) phenyl) ethanone, a derivative of 2-Piperidin-4-yl-1-pyrrolidin-1-yl-ethanone hydrochloride, has been synthesized using microwave irradiation. This synthesis involved a reaction of piperidine with 4-chloro acetophenone, followed by condensation with aryl aldehydes and cyclization with guanidine hydrochloride. The synthesized compounds were tested and showed promising antibacterial activity (Merugu, Ramesh & Sreenivasulu, 2010).
Synthesis and Antibacterial Activity of Piperidine Containing Pyrimidine Imines and Thiazolidinones : Another study followed a similar procedure, synthesizing compounds with 1-(4-(4-piperidin-1-yl) phenyl) ethanone as a base structure. The resultant compounds, particularly those involving thiazolidinones, were evaluated and exhibited notable antibacterial properties (Merugu, Ramesh & Sreenivasulu, 2010).
2. Structural and Binding Analysis
- Hydrogen-bonding Patterns in Enaminones : A study investigated the hydrogen-bonding patterns in compounds like (2Z)-1-(4-bromophenyl)-2-(pyrrolidin-2-ylidene)ethanone, closely related to the subject compound. The research highlighted the intramolecular and intermolecular hydrogen bonding crucial for the stability of these structures (Balderson, Fernandes, Michael & Perry, 2007).
3. Cytotoxicity and Docking Studies
- Cytotoxicity and Docking Studies of Piperidin-1-yl Ethanon : A compound with a similar structure was synthesized and characterized, with a focus on understanding its cytotoxic nature and pharmacokinetic properties through various spectroscopic techniques and computational methods (Govindhan, Viswanathan, Karthikeyan, Subramanian & Velmurugan, 2017).
4. Application in Medicinal Chemistry
- Synthesis of 3-(Pyrrolidin-1-yl)piperidine : A novel method for synthesizing 3-(Pyrrolidin-1-yl)piperidine, a compound of significant importance in medicinal chemistry, was developed, streamlining the production process for larger quantities (Smaliy, Chaykovskaya, Yurchenko, Lakhtadyr, Yurchenko, Shtil & Kostuk, 2011).
Eigenschaften
IUPAC Name |
2-piperidin-4-yl-1-pyrrolidin-1-ylethanone;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H20N2O.ClH/c14-11(13-7-1-2-8-13)9-10-3-5-12-6-4-10;/h10,12H,1-9H2;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NTCGFKOKVDSVKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)CC2CCNCC2.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H21ClN2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
232.75 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Piperidin-4-yl-1-pyrrolidin-1-yl-ethanone hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![L-Norvalinamide, N-[(phenylmethoxy)carbonyl]-L-alanyl-](/img/structure/B1390787.png)
![2,9-Diazaspiro[5.5]undecan-1-one hydrochloride](/img/structure/B1390789.png)
![L-Norleucinamide, N-[(phenylmethoxy)carbonyl]-L-alanyl-](/img/structure/B1390790.png)
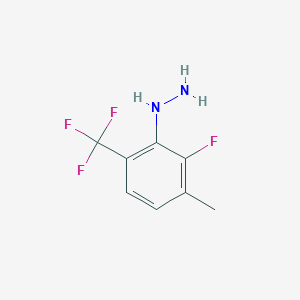
![1-[(Tert-butoxy)carbonyl]-4-methylpyrrolidine-3-carboxylic acid](/img/structure/B1390792.png)
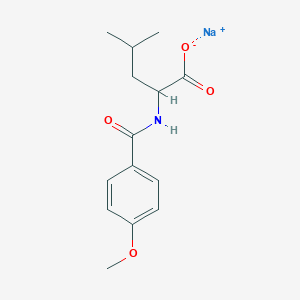
![[4-(3,5-Dimethyl-1h-pyrazol-1-yl)benzyl]-methylamine dihydrochloride](/img/structure/B1390796.png)
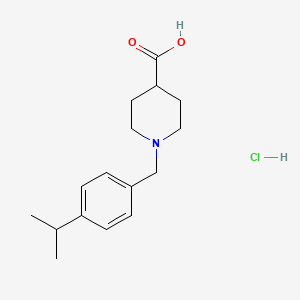
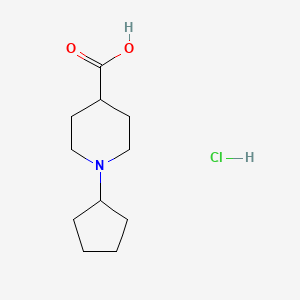
![3-[(3-Methylphenoxy)methyl]piperidine hydrochloride](/img/structure/B1390800.png)

![[4-(Thiophene-2-carbonyl)-piperazin-1-yl]-thiophen-2-yl-methanone hydrochloride](/img/structure/B1390804.png)
